molecular formula H2OPbTi B12351974 CID 156589102

CID 156589102

Cat. No.: B12351974
M. Wt: 273 g/mol
InChI Key: NFSXGGLMCNZJSY-UHFFFAOYSA-N
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Description

Oscillatoxins are marine-derived compounds characterized by complex polyether ladder structures, often associated with bioactive properties such as ion channel modulation or cytotoxicity.

Properties

Molecular Formula

H2OPbTi

Molecular Weight

273 g/mol

InChI

InChI=1S/H2O.Pb.Ti/h1H2;;

InChI Key

NFSXGGLMCNZJSY-UHFFFAOYSA-N

Canonical SMILES

O.[Ti].[Pb]

Origin of Product

United States

Preparation Methods

Lead titanate can be synthesized through several methods, including:

Chemical Reactions Analysis

Lead titanate undergoes various chemical reactions, including:

Common reagents used in these reactions include lead nitrate, titanium isopropoxide, and various metal oxides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Lead titanate exerts its effects through its ferroelectric and piezoelectric properties. At high temperatures, it adopts a cubic perovskite structure, which transitions to a tetragonal perovskite structure at 760 K. This transition is responsible for its ferroelectricity . The molecular targets and pathways involved include the alignment of dipoles within the crystal structure, which generates an electric field in response to mechanical stress.

Comparison with Similar Compounds

Structural Features

Oscillatoxin derivatives exhibit variations in substituents and stereochemistry, which influence their molecular weight and functional properties. Below is a comparison of CID 156589102 with its closest analogs:

Compound Name PubChem CID Molecular Formula Molecular Weight (g/mol) Key Structural Modifications
Oscillatoxin D 101283546 C₃₄H₅₄O₈ 582.79 Base structure with polyether backbone
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₆O₈ 596.82 Methyl group at C-30 position
Oscillatoxin E 156582093 C₃₄H₅₂O₉ 598.77 Additional hydroxyl group
Oscillatoxin F 156582092 C₃₃H₅₀O₉ 584.75 Reduced methyl group compared to D
This compound 156589102 Not reported ~580–600 (estimated) Hypothesized methyl or hydroxyl modification

Sources : Structural data derived from oscillatoxin analogs in Figure 1 of .

Physicochemical Properties

While experimental data for this compound is unavailable, its analogs provide insights into likely properties:

  • LogP : Oscillatoxins typically exhibit moderate hydrophobicity (e.g., LogP ~2–4), critical for membrane interaction .
  • Solubility : Low aqueous solubility (e.g., <1 mg/mL), necessitating organic solvents for experimental studies .
  • Stability : Susceptible to oxidative degradation due to polyether linkages, requiring inert storage conditions .

Analytical Characterization

  • Mass Spectrometry : Oscillatoxins are identified via GC-MS or LC-ESI-MS, with fragmentation patterns (e.g., loss of water or methyl groups) aiding structural elucidation . This compound would likely follow similar fragmentation pathways.
  • Chromatography : Reverse-phase HPLC with C18 columns is standard for separation, as demonstrated for oscillatoxin D .

Q & A

Q. What criteria distinguish high-impact research on this compound?

  • Answer :
  • Novelty : Address unresolved mechanistic questions (e.g., "Elucidate off-target effects via kinome-wide profiling").
  • Translatability : Link findings to therapeutic applications (e.g., "this compound’s selectivity suggests potential for reduced cardiotoxicity") .
  • Reproducibility : Provide raw data and code in open-access repositories .

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